3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide
Description
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl groups and thiadiazole or thiazolidinone rings. For example, the diastereoselective synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates is described, where reactions with N-bromosuccinimide and carboxylic acids lead to novel compounds with established structures based on various spectroscopic methods . Although the target compound is not a pyrazolo[5,1-c][1,2,4]triazine, the tert-butyl group and the presence of a nitrogen-containing heterocycle are common features that could suggest similar synthetic strategies might be applicable.
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, shows strong interactions between functional groups and the thiadiazole ring, with bond lengths and angles indicating a distorted arrangement around the sulfur atom . This information could be extrapolated to the target compound, suggesting that the tert-butyl groups and the thiazolium ring might also exhibit strong interactions affecting the overall molecular geometry.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to the compound . However, the synthesis of sterically hindered thiazolidin-4-ones containing tert-butyl groups implies that the steric bulk of tert-butyl groups can influence the reactivity and selectivity of reactions involving the thiazolium ring in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds with tert-butyl groups and nitrogen-containing heterocycles suggest that the target compound may exhibit significant steric hindrance, which could affect its solubility, melting point, and reactivity. The presence of halogen atoms (chloro and fluoro groups) in the anilino moiety could also influence the compound's electronic properties and its interactions with other molecules.
properties
IUPAC Name |
3,4-ditert-butyl-N-(3-chloro-4-fluorophenyl)-1,3-thiazol-3-ium-2-amine;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2S.BrH/c1-16(2,3)14-10-22-15(21(14)17(4,5)6)20-11-7-8-13(19)12(18)9-11;/h7-10H,1-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPUWCMQXFBONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=[N+]1C(C)(C)C)NC2=CC(=C(C=C2)F)Cl.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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